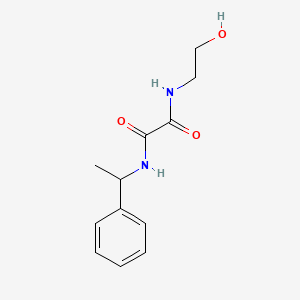
5-Brom-2-chlor-N-(5-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H14BrClN4O3S2 and its molecular weight is 513.81. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-2-chloro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-chloro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
SGLT2-Inhibitoren für die Diabetestherapie
- Synthese: Die Verbindung wird effektiv in sechs Schritten hergestellt, darunter Nitrierung, Hydrolyse, Hydrierung, Veresterung, Bromierung und Diazotierung. Bemerkenswert ist, dass Dimethylterephthalat als Ausgangsmaterial verwendet wird, was einen praktikablen Prozess mit Skalierbarkeit und Kostensenkung demonstriert .
Kovalente Bindungsbildung und Katalysatoreigenschaften
- Einzigartige Eigenschaften: 4-Methoxybenzyl-5-brom-2-chlorbenzamid (ein Derivat der Verbindung) wurde auf seine Fähigkeit untersucht, starke kovalente Bindungen mit anderen Molekülen zu bilden. Forscher untersuchen sein Potenzial als Katalysator aufgrund seiner einzigartigen chemischen Reaktivität .
Biologische Untersuchungen
- Biologische Eigenschaften: Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, dient sie wahrscheinlich als Zwischenprodukt für komplexere Moleküle. Forscher untersuchen ihre biologischen Wirkungen, potenziellen Ziele und Mechanismen .
Wirkmechanismus
Target of Action
The primary target of this compound is the Sodium-glucose transport proteins (SGLT2) . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes . They work by inhibiting the reabsorption of glucose in the kidney, thereby promoting the excretion of glucose in the urine and subsequently reducing blood glucose levels .
Mode of Action
The compound interacts with its target, the SGLT2 proteins, by binding to them and inhibiting their function . This inhibition prevents the reabsorption of glucose in the kidney, leading to an increase in glucose excretion through urine .
Biochemical Pathways
The compound affects the glucose metabolism pathway . By inhibiting the SGLT2 proteins, it reduces the reabsorption of glucose in the kidney, which in turn reduces the amount of glucose that enters the bloodstream . This leads to a decrease in blood glucose levels, which is beneficial for individuals with type 2 diabetes .
Result of Action
The primary result of the compound’s action is a reduction in blood glucose levels . By inhibiting the function of SGLT2 proteins, the compound promotes the excretion of glucose through urine, thereby reducing the amount of glucose that is reabsorbed into the bloodstream . This can help to manage blood glucose levels in individuals with type 2 diabetes .
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN4O3S2/c1-27-12-5-3-11(4-6-12)21-15(25)9-28-18-24-23-17(29-18)22-16(26)13-8-10(19)2-7-14(13)20/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCRDAKBGYOXOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2383637.png)
![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2383639.png)


![2-(4-acetylpiperazin-1-yl)-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2383643.png)

![N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383650.png)
![2-Methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2383653.png)




![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2383658.png)
